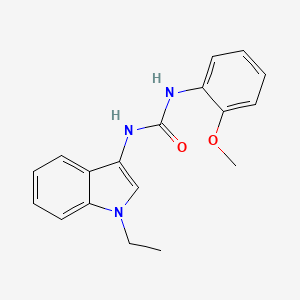![molecular formula C21H22N2O B3305317 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one CAS No. 923098-50-4](/img/structure/B3305317.png)
2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one
Vue d'ensemble
Description
2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one, also known as DMPP, is a pyridazinone derivative compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one involves the inhibition of various enzymes and signaling pathways in cells. 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one also inhibits the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival. Furthermore, 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one has been found to have several biochemical and physiological effects in cells and animals. 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one also reduces the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one has several advantages for lab experiments, including its high solubility in water and organic solvents, and its stability under various conditions. However, 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one has some limitations, including its low bioavailability and potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one, including its use as a potential therapeutic agent for inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one in animals and humans. Furthermore, the development of novel 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one derivatives with improved bioavailability and efficacy is an area of active research.
Applications De Recherche Scientifique
2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, antioxidant, and anticancer agent. 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-4-17-7-9-18(10-8-17)20-11-12-21(24)23(22-20)14-19-13-15(2)5-6-16(19)3/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNOGCHSQFURSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylbenzyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3305240.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3305246.png)


![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3305283.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylsulfanylbutanamide](/img/structure/B3305286.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B3305288.png)



![1-(3-methylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3305311.png)

